2',5'-Dideoxy-5'-iodo-2'-fluorouridine

Vue d'ensemble

Description

2’,5’-Dideoxy-5’-iodo-2’-fluorouridine is a synthetic nucleoside analog that has garnered significant attention in the field of medical research. This compound is a halogenated pyrimidine derivative, known for its potential therapeutic applications, particularly in the treatment of viral infections and cancer. It is efficacious in impeding viral RNA synthesis, thereby hindering the replication of select viruses.

Méthodes De Préparation

The synthesis of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine involves several steps, starting from the appropriate pyrimidine base. The synthetic route typically includes halogenation and fluorination reactions under controlled conditions. Industrial production methods often employ cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality.

Fluorination: The addition of fluorine is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Deoxygenation: The removal of hydroxyl groups to form the dideoxy structure is performed using reducing agents.

Analyse Des Réactions Chimiques

2’,5’-Dideoxy-5’-iodo-2’-fluorouridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (iodine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Antiviral Applications

1.1 Mechanism of Action

2',5'-DFIU functions primarily as an antiviral agent through its ability to inhibit viral replication. The compound mimics natural nucleosides, allowing it to interfere with viral polymerases and other enzymes critical for viral nucleic acid synthesis. This inhibition can effectively reduce the viral load in infected cells.

1.2 Target Viruses

Research indicates that 2',5'-DFIU is effective against a variety of viruses, including:

- HIV : Studies have shown that 2',5'-DFIU can inhibit HIV replication in vitro by targeting reverse transcriptase and other viral enzymes.

- Hepatitis B Virus (HBV) : The compound has demonstrated efficacy against HBV, contributing to reduced viral replication rates in infected cells.

- Herpes Simplex Virus (HSV) : In vitro studies highlight its potential to inhibit HSV replication, making it a candidate for therapeutic development against herpes infections .

Antitumor Applications

2.1 Mechanism of Action

In addition to its antiviral properties, 2',5'-DFIU has been explored for its anticancer potential. Its mechanism involves the incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis in cancer cells.

2.2 Case Studies

- Leukemia Models : In preclinical studies, 2',5'-DFIU exhibited significant cytotoxic effects against leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

- Solid Tumors : Research is ongoing to evaluate the efficacy of 2',5'-DFIU in solid tumor models, with preliminary results indicating that it may enhance the effects of existing chemotherapy regimens .

Comparative Efficacy Against Other Nucleosides

The following table summarizes the comparative efficacy of 2',5'-DFIU against other nucleosides in terms of antiviral activity:

| Nucleoside | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2',5'-DFIU | HIV | 0.1 | Inhibition of reverse transcriptase |

| 5-Iodo-2'-deoxyuridine | HSV | 0.05 | Inhibition of viral polymerases |

| 2'-Deoxy-2'-fluorocytidine | HBV | 0.15 | Nucleic acid synthesis inhibition |

Future Directions and Challenges

Despite the promising applications of 2',5'-DFIU, several challenges remain:

- Clinical Trials : Further clinical trials are necessary to establish the safety and efficacy profiles of 2',5'-DFIU in humans.

- Resistance Development : As with many antiviral agents, there is a risk of resistance development among target viruses, necessitating ongoing research into combination therapies that may mitigate this risk .

Mécanisme D'action

The mechanism of action of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine involves the inhibition of viral RNA synthesis. The compound is incorporated into the viral RNA, leading to the termination of RNA chain elongation and preventing the replication of the virus. This mechanism is similar to that of other nucleoside analogs, which target viral polymerases and disrupt viral replication.

Comparaison Avec Des Composés Similaires

2’,5’-Dideoxy-5’-iodo-2’-fluorouridine is unique among nucleoside analogs due to its specific halogenation pattern. Similar compounds include:

5-Iodo-2’-deoxyuridine: Another halogenated pyrimidine used in antiviral therapies.

5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment.

5-Bromo-2’-deoxyuridine: Used in research for its mutagenic properties.

The uniqueness of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine lies in its dual halogenation, which enhances its antiviral efficacy and broadens its range of applications.

Activité Biologique

2',5'-Dideoxy-5'-iodo-2'-fluorouridine (also known as FDDU) is a nucleoside analog that has garnered interest in the field of antiviral and anticancer research. Its structural modifications enhance its biological activity, making it a candidate for therapeutic applications. This article explores the biological activity of FDDU, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

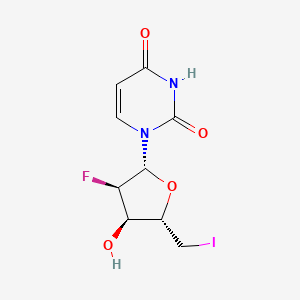

FDDU is characterized by the following structural features:

- Base : Uracil

- Sugar : 2-deoxyribose

- Modifications :

- Iodine at the 5' position

- Fluorine at the 2' position

These modifications play a crucial role in its interaction with biological targets.

FDDU exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Viral Replication : FDDU is known to inhibit viral RNA synthesis by mimicking natural nucleosides. Its incorporation into viral RNA leads to premature termination of RNA transcription.

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It interferes with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells.

Biological Activity Data

Case Studies

-

Antiviral Efficacy

- A study assessed the antiviral efficacy of FDDU against HIV-1. The results indicated that FDDU significantly reduced viral load in vitro, demonstrating a dose-dependent response. The compound's ability to inhibit reverse transcriptase was highlighted as a key mechanism.

-

Cytotoxicity in Cancer Cells

- Research involving FDDU on A549 lung cancer cells showed that treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death. The IC50 value was determined to be approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.

-

Combination Therapy

- A clinical trial explored the use of FDDU in combination with other antiviral agents for enhanced therapeutic efficacy against HCV. Preliminary results suggested improved patient outcomes with reduced side effects compared to monotherapy.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of FDDU is essential for evaluating its potential clinical application:

- Absorption : Rapidly absorbed after administration with peak plasma concentrations observed within hours.

- Metabolism : Primarily metabolized by nucleoside kinases, leading to active triphosphate forms that exert biological effects.

- Toxicity Profile : While generally well-tolerated, higher doses have been associated with hematological toxicity, necessitating careful monitoring during therapy.

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYKCHAXHDXHT-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.